molecular formula C13H16O2 B6226871 (cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol CAS No. 1249812-35-8

(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol

Cat. No. B6226871
CAS RN: 1249812-35-8
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol, also known as (1-cyclopenten-1-yl)(2-methoxyphenyl)methanol, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. It is soluble in water and has a relatively low toxicity. It has been used in a variety of research applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

(1-cyclopenten-1-yl)(2-methoxyphenyl)methanol has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development. In synthesis, it can be used as a starting material for the synthesis of a variety of organic compounds. In biochemical and physiological studies, it can be used to study the effects of organic compounds on cells and tissues. In drug development, it can be used to study the effects of drugs on cells and tissues.

Mechanism of Action

The mechanism of action of (1-cyclopenten-1-yl)(2-methoxyphenyl)methanol is not fully understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and transporters. This interaction can have a variety of effects on cells, including the regulation of gene expression, the stimulation of metabolism, and the modulation of signal transduction pathways.
Biochemical and Physiological Effects
(1-cyclopenten-1-yl)(2-methoxyphenyl)methanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the expression of a variety of genes, including those involved in inflammation, cell proliferation, and apoptosis. It has also been shown to stimulate the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that it can stimulate the production of nitric oxide, which is involved in vasodilation, and can also modulate the expression of genes involved in the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

(1-cyclopenten-1-yl)(2-methoxyphenyl)methanol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic and has a low boiling point, which makes it easy to handle and store. Additionally, it is soluble in water, which makes it easy to use in a variety of laboratory experiments. However, it has a limited solubility in organic solvents, which can limit its use in some applications.

Future Directions

There are a number of potential future directions for research into (1-cyclopenten-1-yl)(2-methoxyphenyl)methanol. One potential direction is to further investigate the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, further research into the synthesis of the compound could lead to the development of new and improved methods of synthesis. Finally, further research into the potential applications of the compound could lead to new and improved uses for the compound in a variety of scientific research applications.

Synthesis Methods

(1-cyclopenten-1-yl)(2-methoxyphenyl)methanol can be synthesized using a variety of methods. One common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces a phosphonate ester, which is then hydrolyzed to form the desired product. Other methods of synthesis include the Stetter reaction, the Horner-Wadsworth-Emmons reaction, the Peterson reaction, and the Evans-Saksena reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol' involves the reaction of cyclopentadiene with 2-methoxybenzyl chloride, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "Cyclopentadiene", "2-Methoxybenzyl chloride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzyl chloride (1 equivalent) in dry diethyl ether and add cyclopentadiene (1.2 equivalents) dropwise with stirring at room temperature.", "Step 2: Add hydrochloric acid (1M) dropwise to the reaction mixture until the pH reaches 3-4.", "Step 3: Extract the organic layer with water (3x) and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the intermediate (cyclopent-1-en-1-yl)(2-methoxyphenyl)methane.", "Step 5: Dissolve the intermediate in methanol and add sodium borohydride (1.2 equivalents) slowly with stirring at room temperature.", "Step 6: Add hydrochloric acid (1M) dropwise to the reaction mixture until the pH reaches 3-4.", "Step 7: Extract the organic layer with water (3x) and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the final product '(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol'." ] }

CAS RN

1249812-35-8

Product Name

(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.